molecular formula C29H26N2O3 B15008170 N'-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)benzohydrazide

N'-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)benzohydrazide

Katalognummer: B15008170
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: HSHHUPVIPDHLEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)benzohydrazide is a complex organic compound characterized by its unique structure, which includes a hydrazide group, a hydroxyl group, and multiple aromatic rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)benzohydrazide typically involves the reaction of benzohydrazide with hydroxy(diphenyl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acyl hydrazide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the hydrazide group would yield amines .

Wissenschaftliche Forschungsanwendungen

N’-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N’-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)benzohydrazide is unique due to its combination of a hydrazide group, hydroxyl group, and multiple aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C29H26N2O3

Molekulargewicht

450.5 g/mol

IUPAC-Name

N'-(2-hydroxy-2,2-diphenylacetyl)-N-(1-phenylethyl)benzohydrazide

InChI

InChI=1S/C29H26N2O3/c1-22(23-14-6-2-7-15-23)31(27(32)24-16-8-3-9-17-24)30-28(33)29(34,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22,34H,1H3,(H,30,33)

InChI-Schlüssel

HSHHUPVIPDHLEG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.